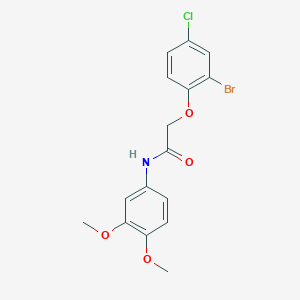
2-(2-bromo-4-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide
Descripción general
Descripción
2-(2-bromo-4-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide, commonly known as BCA, is a chemical compound that has been widely used in scientific research. BCA is a synthetic compound that has been developed for its potential use in the treatment of various diseases. In
Mecanismo De Acción
The mechanism of action of BCA is not fully understood. However, studies have shown that BCA inhibits the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. BCA has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
BCA has been shown to have a number of biochemical and physiological effects. BCA has been shown to reduce the production of inflammatory cytokines, which are molecules that play a key role in the development of inflammation. BCA has also been shown to inhibit the growth of cancer cells and reduce the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BCA in lab experiments is its high purity. BCA is a synthetic compound that can be easily synthesized with high purity. BCA is also stable and can be stored for long periods of time. However, one of the limitations of using BCA in lab experiments is its high cost. BCA is a relatively expensive compound, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of BCA in scientific research. One direction is the development of new synthetic routes for the synthesis of BCA. Another direction is the study of the potential therapeutic effects of BCA in other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, the development of new formulations of BCA that can be administered orally or topically could expand its potential therapeutic applications.
Conclusion:
In conclusion, BCA is a synthetic compound that has been extensively used in scientific research for its potential therapeutic effects. The synthesis of BCA is a complex process that requires expertise and specialized equipment. BCA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BCA has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. While there are advantages and limitations to using BCA in lab experiments, there are several future directions for the use of BCA in scientific research.
Aplicaciones Científicas De Investigación
BCA has been extensively used in scientific research to study its potential therapeutic effects. BCA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BCA has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-14-6-4-11(8-15(14)22-2)19-16(20)9-23-13-5-3-10(18)7-12(13)17/h3-8H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXAXYXGIACXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[3-(3-methyl-2-pyridinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3739552.png)

![2-{[3-(3-methyl-2-pyridinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3739562.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3739569.png)
![methyl 3-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzoate](/img/structure/B3739581.png)
![2-{[3-(4-biphenylyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3739588.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B3739596.png)
![2-{2-[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3739599.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3739604.png)

![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B3739619.png)
![N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-3,4,5-triethoxybenzamide](/img/structure/B3739630.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B3739631.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B3739638.png)